molecular formula C8H18ClNO B1398879 trans-4-(Methoxymethyl)cyclohexanamine hydrochloride CAS No. 919799-81-8

trans-4-(Methoxymethyl)cyclohexanamine hydrochloride

Cat. No.: B1398879
CAS No.: 919799-81-8
M. Wt: 179.69 g/mol
InChI Key: BDNBGXGBMVAZBM-UHFFFAOYSA-N
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Description

trans-4-(Methoxymethyl)cyclohexanamine hydrochloride: is an organic compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is a derivative of cyclohexanamine, where a methoxymethyl group is attached to the fourth carbon in the cyclohexane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new catalysts and reagents.

Biology:

  • Investigated for its potential role in modulating biological pathways.
  • Studied for its interactions with enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and effects on biological systems.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the formulation of various industrial products, including coatings and adhesives.

Safety and Hazards

Trans-4-(Methoxymethyl)cyclohexanamine hydrochloride is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable liquid and vapor that causes severe skin burns and eye damage . It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Methoxymethyl)cyclohexanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the methoxymethyl group.

    Methoxymethylation: The cyclohexanone is reacted with methoxymethyl chloride in the presence of a base such as sodium hydride to form 4-(methoxymethyl)cyclohexanone.

    Reduction: The 4-(methoxymethyl)cyclohexanone is then reduced using a reducing agent like lithium aluminum hydride to obtain trans-4-(methoxymethyl)cyclohexanol.

    Amination: The trans-4-(methoxymethyl)cyclohexanol is converted to trans-4-(methoxymethyl)cyclohexanamine through an amination reaction using ammonia or an amine source.

    Hydrochloride Formation: Finally, the trans-4-(methoxymethyl)cyclohexanamine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-(Methoxymethyl)cyclohexanamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-(methoxymethyl)cyclohexanone or 4-(methoxymethyl)cyclohexanal.

    Reduction: Formation of trans-4-(methoxymethyl)cyclohexanol.

    Substitution: Formation of various substituted cyclohexanamine derivatives.

Mechanism of Action

The mechanism of action of trans-4-(Methoxymethyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    trans-4-Methylcyclohexylamine: A similar compound with a methyl group instead of a methoxymethyl group.

    trans-4-Ethylcyclohexanamine: Another analog with an ethyl group.

    trans-4-(Hydroxymethyl)cyclohexanamine: A derivative with a hydroxymethyl group.

Comparison:

    Structural Differences: The presence of different substituents (methoxymethyl, methyl, ethyl, hydroxymethyl) leads to variations in chemical and physical properties.

    Reactivity: The methoxymethyl group in trans-4-(Methoxymethyl)cyclohexanamine hydrochloride can influence its reactivity and interactions compared to other similar compounds.

    Applications: Each compound may have unique applications based on its specific properties and reactivity.

Properties

IUPAC Name

4-(methoxymethyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNBGXGBMVAZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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